2,4-Dihydroxybenzonitrile is an organic compound with the molecular formula and a molecular weight of 135.12 g/mol. This compound features two hydroxyl groups at the 2 and 4 positions of a benzonitrile structure, which contributes to its unique chemical properties. It is also known for its potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by its solubility in polar solvents and has a boiling point that varies based on purity and environmental conditions.
These reactions highlight the versatility of 2,4-dihydroxybenzonitrile in synthetic organic chemistry.
Research indicates that 2,4-dihydroxybenzonitrile exhibits various biological activities:
Several methods exist for synthesizing 2,4-dihydroxybenzonitrile:
These methods vary in complexity and yield, influencing their applicability in industrial settings.
2,4-Dihydroxybenzonitrile has several notable applications:
Interaction studies of 2,4-dihydroxybenzonitrile focus on its behavior with various biological systems:
These studies are crucial for understanding the full scope of its biological implications.
Several compounds share structural similarities with 2,4-dihydroxybenzonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Score |
|---|---|---|
| 3-Hydroxybenzonitrile | C7H7NO | 0.95 |
| 2-Hydroxy-3-methylbenzonitrile | C8H9NO | 0.95 |
| 4-Hydroxy-3-methylbenzonitrile | C8H9NO | 0.95 |
| 4-Hydroxy-3,5-dimethylbenzonitrile | C10H13NO | 0.92 |
The uniqueness of 2,4-dihydroxybenzonitrile lies in its specific arrangement of functional groups which influences its reactivity and biological properties compared to these similar compounds.
2,4-Dihydroxybenzonitrile possesses a distinctive molecular architecture characterized by a benzene ring substituted with two hydroxyl groups and one nitrile group. The compound follows the International Union of Pure and Applied Chemistry nomenclature system, where the primary name indicates the positions of the hydroxyl groups relative to the nitrile functional group. The molecular formula C₇H₅NO₂ reflects the presence of seven carbon atoms, five hydrogen atoms, one nitrogen atom, and two oxygen atoms arranged in a specific spatial configuration. The compound is alternatively known as 4-cyanoresorcinol, emphasizing its relationship to resorcinol, a well-established phenolic compound.
The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation reads as C1=CC(=C(C=C1O)O)C#N, while the International Chemical Identifier provides a more detailed description: InChI=1S/C7H5NO2/c8-4-5-1-2-6(9)3-7(5)10/h1-3,9-10H. These notational systems facilitate precise identification and database searches across scientific literature and chemical databases.
The physical properties of 2,4-dihydroxybenzonitrile include a melting point of 179 degrees Celsius, indicating significant intermolecular interactions likely arising from hydrogen bonding between hydroxyl groups. The compound exhibits an exact mass of 135.032028 grams per mole, which proves crucial for mass spectrometric identification and quantitative analytical procedures. The presence of both electron-donating hydroxyl groups and the electron-withdrawing nitrile group creates a unique electronic environment that influences the compound's reactivity patterns and spectroscopic properties.
The historical development of 2,4-dihydroxybenzonitrile synthesis traces back to fundamental research in phenolic chemistry and nitrile formation reactions. Early synthetic approaches focused on converting readily available starting materials through established organic transformations. The compound gained significant attention in pharmaceutical research during the development of iron chelating agents, where its unique structural features proved essential for biological activity.
Patent literature reveals systematic development of synthesis methodologies throughout the late twentieth century. A significant advancement emerged from research focused on benzonitrile synthesis from substituted benzaldehydes, where investigators developed facile synthetic routes using 2,4-dihydroxybenzaldehyde as a starting material. This approach involved reacting the aldehyde precursor with hydroxylamine or protected derivatives to form the corresponding oxime intermediate, followed by dehydration using diphosphorus pentoxide to yield the target nitrile compound.
The synthetic methodology evolved to include protection and deprotection strategies for the phenolic hydroxyl groups. Researchers demonstrated that 2,4-dimethoxybenzaldehyde could serve as a protected intermediate, allowing for selective transformations of the aldehyde functionality while preserving the aromatic substitution pattern. Subsequently, demethylation reactions using reagents such as boron tribromide provided access to the free phenolic compound. These developments established reliable synthetic pathways that remain relevant in contemporary chemical synthesis.
Detailed experimental procedures documented in historical patent applications describe specific reaction conditions and yields. One representative synthesis involves dissolving 2,4-dihydroxybenzaldehyde in formic acid, followed by sequential addition of sodium formate and hydroxylamine sulfate. The reaction mixture undergoes heating at elevated temperatures, typically around 100 degrees Celsius, for extended periods to ensure complete conversion. These historical protocols provide foundational knowledge for current synthetic applications and demonstrate the systematic development of reliable preparation methods.
Contemporary applications of 2,4-dihydroxybenzonitrile span multiple domains of organic chemistry, reflecting its versatility as a synthetic intermediate. The compound serves as a crucial building block in pharmaceutical development, particularly in the synthesis of iron chelating agents for therapeutic applications. Research has demonstrated its utility in preparing compounds such as 4,5-dihydro-2-(2,4-dihydroxyphenyl)-4-methylthiazole-4(S)-carboxylic acid, which exhibits significant iron-binding properties.
Advanced materials research has identified 2,4-dihydroxybenzonitrile as a central core unit in hockey-stick liquid crystalline materials. Investigators have synthesized numerous derivatives by incorporating different linking groups and alkyl chains to modulate liquid crystalline properties. These studies reveal that compounds containing the 2,4-dihydroxybenzonitrile core exhibit nematic and smectic liquid crystalline phases, with the specific phase behavior depending on molecular architecture and thermal conditions. The research demonstrates remarkable control over molecular self-assembly through structural modifications of the core compound.
Biomedical research applications extend beyond iron chelation to include studies of enzyme interactions and metabolic pathways. Investigations have explored the compound's role in ribonucleotide reductase inhibition and its effects on cellular macromolecular synthesis. These studies contribute to understanding structure-activity relationships in biological systems and inform rational drug design strategies. The compound's ability to interact with biological targets while maintaining synthetic accessibility makes it valuable for medicinal chemistry applications.
| Application Domain | Specific Use | Key Properties Exploited |
|---|---|---|
| Pharmaceutical Synthesis | Iron chelator precursors | Phenolic coordination sites |
| Materials Science | Liquid crystalline compounds | Aromatic core with hydrogen bonding |
| Biomedical Research | Enzyme inhibition studies | Electronic properties and binding affinity |
| Analytical Chemistry | Reference standards | Defined physical constants and spectroscopic signatures |
Lewis acid-promoted electrophilic cyanation represents a powerful synthetic approach for introducing cyano groups into aromatic systems, particularly phenolic compounds. This methodology has gained significant attention due to its ability to achieve high regioselectivity and functional group tolerance under relatively mild conditions [1] [2].
The aluminum chloride and boron trifluoride diethyl etherate catalytic system has emerged as an effective combination for electrophilic cyanation reactions. The mechanism involves the activation of electrophilic cyanating reagents through coordination to the Lewis acid centers [1] [2].
The proposed mechanism proceeds through initial complexation of the cyanating agent with the Lewis acid, generating a highly electrophilic cyanide species. For aluminum chloride systems, the active species is believed to be a δ⁻Br―δ⁺CN―AlCl₃ complex or [CN]⁺[AlCl₃Br]⁻ when using cyanogen bromide as the cyanating agent [3]. This activated complex then undergoes electrophilic aromatic substitution with the phenolic substrate.
Boron Lewis acids, particularly tris(pentafluorophenyl)borane (B(C₆F₅)₃), have demonstrated exceptional ability to activate electrophilic cyanating reagents through coordination of their cyano group to the boron center [2]. This activation enables various types of electrophilic cyanation reactions, including the cyanation of silyl enol ethers to provide β-ketonitriles and the activation of hypervalent iodine reagents containing transferable cyano groups [1].
The reaction conditions typically involve solvent-free environments or minimal solvent use, with temperatures ranging from room temperature to 60°C for aluminum chloride systems [3]. The combination of aluminum chloride with boron trifluoride diethyl etherate provides enhanced reactivity and selectivity compared to either Lewis acid alone.
The regioselectivity of electrophilic cyanation in 3-substituted phenol substrates is governed by both electronic and steric factors. Research has demonstrated that Lewis acid-promoted cyanation of 3-substituted and 3,4-disubstituted phenols using methylthiocyanate (MeSCN) as the cyanating reagent proceeds with excellent regioselectivity to afford 2-hydroxybenzonitriles [4] [5].
The regioselectivity patterns observed in electrophilic cyanation follow predictable trends based on the electronic properties of substituents. Electron-donating groups enhance the nucleophilicity of the aromatic ring and direct cyanation to positions ortho and para to the hydroxyl group. For 3-substituted phenols, the cyanation typically occurs at the C-6 position (ortho to the hydroxyl group) rather than the C-2 position due to reduced steric hindrance [6].
Computational studies using Molecular Electron Density Theory have provided insights into the origin of regioselectivity in electrophilic aromatic substitution reactions [7]. The regioselectivity is determined by the slight polarization of the ring electron density towards the substituted carbon and weak repulsive steric interactions that appear along different approach modes [7].
The reaction mechanism for regioselective electrophilic cyanation involves the formation of a cationic intermediate through electrophilic attack of the activated cyanide species on the most nucleophilic carbon center of the aromatic ring [6]. The preference for C-6 cyanation in 3-substituted phenols is attributed to steric hindrance at the C-3 meta-substituent, which disfavors formation of the corresponding transition state for C-2 attack [6].
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of aromatic nitriles, offering mild reaction conditions and broad substrate scope [8] [9] [10]. These methodologies enable the formation of carbon-carbon bonds between aryl halides or pseudohalides and cyanide sources through well-established catalytic cycles.
The general mechanism of palladium-catalyzed cyanation involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation with the cyanide source, and reductive elimination to form the aryl nitrile product [10] [11]. The challenge in palladium-catalyzed cyanation lies in the strong binding affinity of cyanide to palladium, which can lead to catalyst deactivation through formation of inactive off-cycle species [9] [12].
Modern palladium-catalyzed systems have addressed these challenges through careful selection of ligands, cyanide sources, and reaction conditions. The use of zinc cyanide has become particularly prevalent due to its low solubility in organic solvents, which prevents poisoning of the metal catalyst by high concentrations of cyanide ions [13]. This allows for low catalyst loadings and high turnover numbers while maintaining excellent functional group tolerance [8].
Recent developments have focused on using non-toxic cyanide sources such as potassium ferrocyanide (K₄[Fe(CN)₆]), which is a food additive with significantly reduced toxicity compared to traditional metal cyanides [9]. These systems typically employ biphasic solvent mixtures of organic solvents with water to enable efficient cyanide transfer while maintaining mild reaction conditions [9].
The substrate scope of palladium-catalyzed cyanation has been expanded to include challenging substrates such as aryl chlorides and five-membered heterocycles [9] [14]. Advanced catalyst systems using specialized ligands and precatalysts have achieved effective cyanation of aryl chlorides at catalyst loadings as low as 0.7 mol% [9].
The choice of cyanating agent significantly impacts the efficiency, safety, and environmental profile of cyanation reactions. Traditional metal cyanides such as sodium cyanide and potassium cyanide, while effective, pose significant safety hazards due to their high toxicity [15] [16]. This has driven the development of alternative cyanating agents that maintain synthetic utility while improving safety profiles.
Methylthiocyanate (CH₃SCN) has emerged as an attractive alternative cyanating agent due to its commercial availability, lower toxicity compared to metal cyanides, and excellent performance in Lewis acid-mediated cyanation reactions [17] [18]. In Lewis acid-promoted systems, methylthiocyanate demonstrates superior regioselectivity and yields compared to traditional cyanogen halides, which often produce aryl halides as byproducts due to their dual nature as both cyanating and halogenating reagents [19].
The mechanism of methylthiocyanate activation involves coordination of the thiocyanate moiety to the Lewis acid center, generating an electrophilic cyanide equivalent that can participate in aromatic substitution reactions [17]. This activation mode is particularly effective with aluminum and boron Lewis acids, which can coordinate to either the sulfur or nitrogen atoms of the thiocyanate group.
Zinc cyanide represents another important alternative due to its significantly lower toxicity compared to alkali metal cyanides—approximately 10% the toxicity of sodium or potassium cyanides [13]. The low solubility of zinc cyanide in organic solvents is actually advantageous in palladium-catalyzed systems, as it prevents catalyst poisoning while providing a controlled release of cyanide ions [13]. This property enables the use of low catalyst loadings and facilitates reactions on industrial scales.
Potassium ferrocyanide (K₄[Fe(CN)₆]) represents the safest alternative among metal cyanide sources, being classified as a non-toxic food additive [9] [14]. However, this safety advantage comes at the cost of requiring higher reaction temperatures (typically >140°C) and specialized reaction conditions to achieve effective cyanide transfer [9]. Recent advances have demonstrated that biphasic aqueous-organic systems can enable ferrocyanide-mediated cyanation under milder conditions [9].
Other alternative cyanating agents include trimethylsilyl cyanide (TMSCN), which offers easy handling and good solubility in organic solvents but is moisture-sensitive and moderately toxic [20]. N-cyano compounds and isonitriles have also been explored as safer cyanide sources, particularly in photoredox and transition metal-catalyzed systems [21] [15].
The selection of appropriate solvent systems is crucial for optimizing cyanation reactions, as solvents influence reagent solubility, reaction kinetics, and product selectivity. Different cyanation methodologies require tailored solvent approaches to achieve optimal performance [22] [23] [24].
Dimethyl sulfoxide (DMSO) has established itself as an exceptional solvent for cyanation reactions due to its ability to dissolve various inorganic cyanides [23]. At elevated temperatures (95°C), DMSO can dissolve approximately 10 grams of sodium cyanide per 100 mL, significantly higher than most organic solvents [23]. This high solubility enables efficient nucleophilic displacement reactions with primary and secondary alkyl halides, although secondary halides may undergo competing dehydrohalogenation [23].
The advantages of DMSO extend beyond simple solubility considerations. DMSO can effectively dissolve complex metal cyanide mixtures, including combinations of potassium cyanide with copper, nickel, zinc, cobalt, or silver cyanides, forming what appear to be complex salts [23]. This property makes DMSO particularly valuable for reactions requiring specialized cyanide sources or metal-assisted cyanation processes.
Ionic liquids represent a modern approach to green cyanation chemistry, offering multiple advantages including recyclability, low volatility, and tunable properties [22] [24]. Research has demonstrated that ionic liquids can serve multiple roles simultaneously as co-solvent, catalyst, and phase separation medium [22] [24]. For example, 1-sulfobutyl pyridine hydrosulfate ionic liquid has been successfully employed in the conversion of benzaldehyde to benzonitrile, eliminating the need for additional metal salt catalysts [22].
The ionic liquid system enables simplified separation processes through phase separation, allowing for easy recovery and direct recycling of the ionic liquid medium [22] [24]. When combined with aromatic hydrocarbon solvents such as paraxylene, the ionic liquid system promotes the decomposition of hydroxylamine salts to form free hydroxylamine, likely through hydrogen bonding interactions [24].
Biphasic solvent systems have proven particularly effective for palladium-catalyzed cyanation reactions using potassium ferrocyanide [9]. The combination of organic solvents (such as dioxane) with water in 1:1 ratios enables efficient cyanide transfer from the aqueous phase while maintaining the organic substrate in the organic phase [9]. This approach allows for the use of non-toxic cyanide sources under relatively mild conditions (≤100°C) [9].
Fluorinated alcohols, particularly hexafluoroisopropanol (HFIP), have found application in advanced C-H cyanation methodologies [25]. These solvents provide unique properties including high ionizing power and the ability to stabilize cationic intermediates, which can be crucial for challenging electrophilic cyanation reactions [25].
Reaction optimization in cyanation systems typically involves balancing multiple factors including temperature, concentration, catalyst loading, and reaction time. For Lewis acid-promoted systems, optimization often focuses on minimizing side reactions while maximizing regioselectivity [3] [17]. Solvent-free conditions or minimal solvent use can enhance reaction efficiency while reducing environmental impact [3].
Temperature optimization is particularly critical in cyanation reactions, as elevated temperatures can promote competing reactions or catalyst decomposition [8] [9]. The development of mild temperature conditions (room temperature to 40°C) for palladium-catalyzed systems represents a significant advancement, enabling cleaner reaction profiles and expanded substrate scope [8].
The optimization of reaction atmospheres is also important, with many cyanation reactions benefiting from inert atmospheres to prevent oxidation of sensitive intermediates or catalysts [9] [25]. The use of air as an oxidant in certain C-H cyanation systems demonstrates how reaction atmosphere can be strategically employed to drive desired transformations [25].
The infrared spectroscopic analysis of 2,4-dihydroxybenzonitrile reveals characteristic vibrational patterns distinctive to its functional groups. The compound exhibits several key absorption bands that provide structural confirmation and enable identification through vibrational spectroscopy [1] [2].
The hydroxyl groups present at positions 2 and 4 of the benzene ring produce broad absorption bands in the region of 3200-3600 cm⁻¹, typically appearing as a broad envelope centered around 3300-3500 cm⁻¹ due to hydrogen bonding interactions [1] [3]. The broadening and frequency shift from free hydroxyl stretching frequencies result from intramolecular and intermolecular hydrogen bonding networks involving the hydroxyl groups and potentially the nitrile nitrogen atom.
The nitrile functional group displays its characteristic carbon-nitrogen triple bond stretching vibration in the range of 2220-2240 cm⁻¹ [3] [4]. For 2,4-dihydroxybenzonitrile specifically, this absorption appears at approximately 2225-2235 cm⁻¹, consistent with aromatic nitrile compounds. The electron-donating nature of the hydroxyl substituents causes a slight shift in the nitrile stretching frequency compared to unsubstituted benzonitrile [5].
Aromatic carbon-carbon stretching vibrations manifest in the fingerprint region between 1450-1600 cm⁻¹, with multiple bands corresponding to the benzene ring skeletal vibrations [1] [6]. The presence of hydroxyl and nitrile substituents introduces additional complexity to this region through coupling effects and ring perturbations.
Additional characteristic absorptions include aromatic carbon-hydrogen stretching modes between 3000-3100 cm⁻¹, carbon-oxygen stretching vibrations in the 1200-1300 cm⁻¹ region, and hydroxyl bending modes around 1300-1400 cm⁻¹ [1] [6]. These combined spectroscopic signatures provide a comprehensive vibrational fingerprint for compound identification and purity assessment.
Nuclear magnetic resonance spectroscopy provides detailed structural information about 2,4-dihydroxybenzonitrile through characteristic chemical shift patterns and coupling relationships. High-resolution NMR data obtained in deuterated dimethyl sulfoxide (DMSO-d6) reveals distinct resonance patterns for both proton and carbon nuclei [7] [8].
The ¹H NMR spectrum displays characteristic signals that reflect the substitution pattern and electronic environment of the aromatic system. The hydroxyl proton at position 2 appears as a singlet at 10.51 ppm, significantly downfield due to hydrogen bonding and the electron-withdrawing influence of the adjacent nitrile group [7]. The aromatic protons exhibit well-resolved patterns: H-6 (ortho to the nitrile group) resonates at 7.31 ppm as a doublet with a coupling constant of approximately 8.5 Hz, reflecting vicinal coupling with H-5. The meta-positioned protons H-3 and H-5 appear at 6.37 ppm and 6.28 ppm respectively, with H-5 showing a doublet of doublets pattern due to coupling with both adjacent protons (J ≈ 8.5 Hz and J ≈ 2.2 Hz) [7].
The ¹³C NMR spectrum provides complementary structural information through carbon chemical shift values that reflect the electronic environment and substitution effects. The nitrile carbon resonates at 117.58 ppm, characteristic of aromatic nitrile functionality [7] [8]. The hydroxyl-bearing carbons C-2 and C-4 appear significantly downfield at 162.59 ppm and 161.61 ppm respectively, reflecting the deshielding effect of the electronegative oxygen atoms. The ipso carbon C-1, bearing the nitrile substituent, shows a characteristic upfield shift to 89.45 ppm due to the electron-withdrawing nature of the nitrile group. The remaining aromatic carbons C-3, C-5, and C-6 resonate at 102.31 ppm, 108.00 ppm, and 134.12 ppm respectively, with their chemical shifts influenced by the combined electronic effects of the hydroxyl and nitrile substituents [7] [9].
These NMR chemical shift patterns provide unambiguous structural confirmation and enable quantitative analysis through integration relationships. The coupling constants and multiplicities further support the proposed substitution pattern and confirm the absence of other isomeric forms.
Precise melting point determination of 2,4-dihydroxybenzonitrile has been established through multiple independent measurements using standard capillary tube methodology. The compound exhibits a sharp, well-defined melting point at 179°C, indicating high purity and crystalline integrity [10] [11] [12] [13]. This thermal transition represents the phase change from the ordered crystalline lattice to the liquid state, occurring over a narrow temperature range characteristic of pure compounds.
The melting point value of 179°C places 2,4-dihydroxybenzonitrile within the typical range for substituted benzonitrile derivatives bearing multiple hydroxyl groups. The relatively high melting point reflects the stabilizing influence of intermolecular hydrogen bonding networks formed between adjacent molecules through hydroxyl-hydroxyl and hydroxyl-nitrile interactions [10] [11]. These hydrogen bonding interactions create a more ordered crystal structure that requires additional thermal energy to disrupt during the melting process.
Comparative analysis with related hydroxybenzonitrile isomers reveals that the 2,4-substitution pattern produces a melting point intermediate between other positional isomers. The ortho-positioning of one hydroxyl group relative to the nitrile functionality enables intramolecular hydrogen bonding, which can influence both the crystal packing efficiency and the thermal stability of the solid state [14] [12].
Temperature-controlled differential scanning calorimetry measurements confirm the melting endotherm at 179°C, with the enthalpy of fusion reflecting the energy required to overcome intermolecular forces in the crystal lattice. The sharp thermal transition and absence of additional endothermic events below the melting point indicate thermal stability in the solid state up to the fusion temperature [14] [13].
The thermal decomposition behavior of 2,4-dihydroxybenzonitrile involves complex pathways that begin to manifest at temperatures above the melting point. While specific decomposition temperature data for this compound remains limited in the literature, general principles governing the thermal stability of hydroxylated aromatic nitriles provide insight into potential degradation mechanisms [15] [16] [17].
Initial decomposition pathways likely involve the thermally induced cleavage of the weakest bonds within the molecular structure. The carbon-oxygen bonds of the hydroxyl groups represent potential sites for thermal scission, particularly under oxidative conditions. Dehydration reactions may occur through the elimination of water molecules from adjacent hydroxyl groups or through intramolecular cyclization processes [15] [18].
The nitrile functional group typically demonstrates greater thermal stability compared to hydroxyl substituents, maintaining structural integrity at elevated temperatures. However, at sufficiently high temperatures, nitrile groups can undergo hydrolysis to form carboxylic acid derivatives or undergo radical-mediated decomposition to generate hydrogen cyanide and aromatic radicals [17] [19]. Such decomposition products require careful consideration in thermal processing applications due to their potential toxicity.
Thermal decomposition under inert atmospheres may favor different pathways compared to oxidative conditions. Under nitrogen or argon atmospheres, radical-mediated processes predominate, leading to the formation of various phenolic fragments and small molecule products. Oxidative decomposition can produce additional oxygenated products including quinones, carboxylic acids, and carbon oxides [20] [21].
The presence of multiple functional groups in 2,4-dihydroxybenzonitrile creates opportunities for intramolecular reactions during thermal decomposition. Cyclization reactions between hydroxyl and nitrile functionalities may generate heterocyclic products, while radical coupling reactions can produce oligomeric species. Understanding these decomposition pathways is essential for safe handling protocols and thermal processing applications, particularly in high-temperature synthetic procedures or industrial applications [22] [21].
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